

Application Note: Spectrophotometric Determination of Acid Yellow 9 Concentration

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Compound of Interest

| | |
|----------------|----------------------------------------|
| Compound Name: | 4-Aminoazobenzene-3,4'-disulfonic acid |
| CAS No.: | 101-50-8 |
| Cat. No.: | B089891 |

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Introduction and Principle

Acid Yellow 9, also known as Fast Yellow AB or C.I. 13015, is a synthetic monoazo dye.[1][2] Its chemical formula is $C_{12}H_9N_3Na_2O_6S_2$ with a molecular weight of approximately 401.33 g/mol.[1] Due to its water-soluble nature and distinct chromophore, it finds applications in the textile industry for dyeing wool and silk, as well as in the formulation of inks and biological stains.[1][3] Accurate quantification of Acid Yellow 9 is crucial for quality control in manufacturing processes and for various research applications.

This application note provides a detailed protocol for the determination of Acid Yellow 9 concentration in aqueous solutions using UV-Visible spectrophotometry. The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The fundamental equation is:

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity coefficient (a constant specific to the substance at a given wavelength, in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
- b is the path length of the cuvette (typically 1 cm)
- c is the concentration of the substance (in $\text{mol}\cdot\text{L}^{-1}$)

By measuring the absorbance of standard solutions of known concentrations, a calibration curve can be generated to determine the concentration of unknown samples.

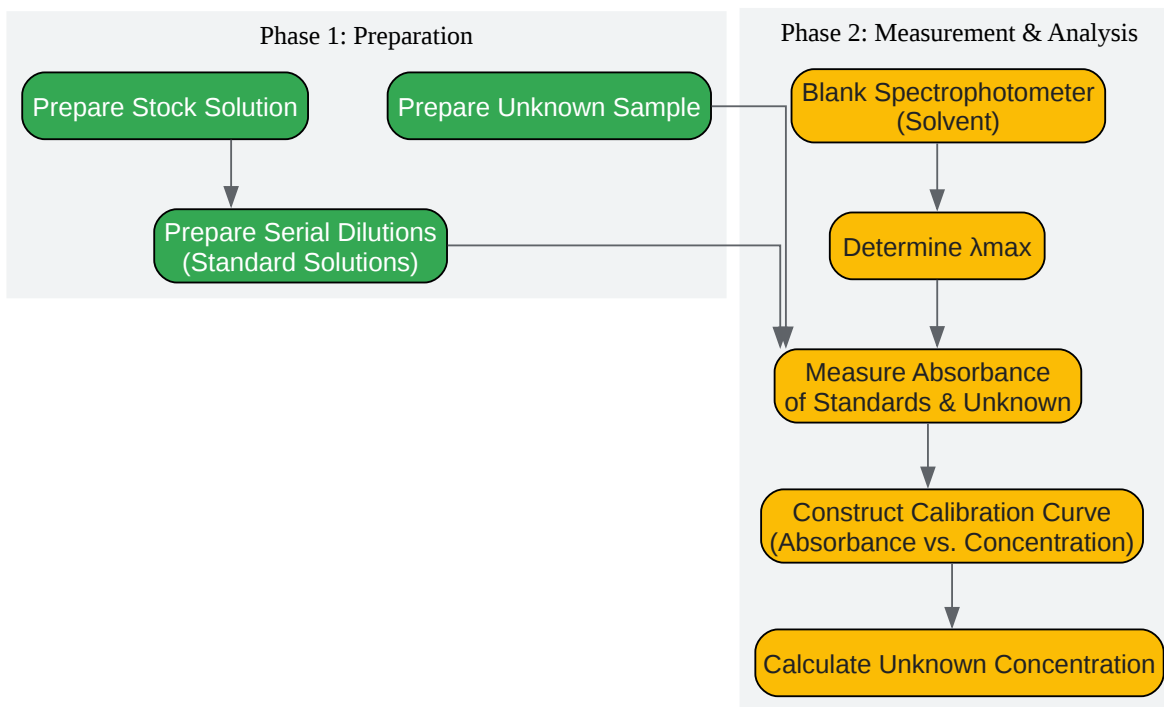
Physicochemical Properties of Acid Yellow 9

A summary of the key properties of Acid Yellow 9 is presented below for reference.

| Property | Value | Reference |
|-------------------|--------------------------------------------------------------------|-----------|
| C.I. Name | C.I. Acid Yellow 9, C.I. 13015 | [1] |
| CAS Number | 2706-28-7 | [1][2] |
| Molecular Formula | $\text{C}_{12}\text{H}_9\text{N}_3\text{Na}_2\text{O}_6\text{S}_2$ | [1] |
| Molecular Weight | 401.33 g/mol | [1] |
| Appearance | Yellow to orange powder | [2] |
| Solubility | Soluble in water | [2] |

Core Methodology: Spectrophotometric Analysis

The workflow for determining Acid Yellow 9 concentration is a systematic process that begins with instrument setup and culminates in the calculation of the unknown concentration from a validated calibration curve.



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Caption: Workflow for the spectrophotometric determination of Acid Yellow 9.

Instrumentation and Reagents

- UV-Visible Spectrophotometer: A dual-beam spectrophotometer capable of scanning across the UV-Visible range (at least 300-700 nm) is recommended for accuracy.
- Matched Quartz Cuvettes: A pair of 1 cm path length cuvettes.
- Analytical Balance: With a readability of at least 0.1 mg.

- Class A Volumetric Flasks and Pipettes: For accurate preparation of stock and standard solutions.
- Acid Yellow 9: Analytical grade standard (dye content should be noted for accurate stock solution preparation).[4]
- Solvent: Deionized water is a suitable solvent.[2] Depending on the sample matrix, a pH buffer may be necessary to ensure consistent spectral characteristics.

Determination of Maximum Absorbance Wavelength (λ_{\max})

The λ_{\max} is the wavelength at which a substance exhibits its strongest absorbance. Measuring at this wavelength provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. The reported λ_{\max} for Acid Yellow 9 can vary depending on solvent and pH.[2][5] Therefore, it is imperative to determine it experimentally under the specific conditions of the analysis.

Protocol:

- Prepare a mid-range concentration solution of Acid Yellow 9 (e.g., 10 mg/L).
- Fill a cuvette with the solvent (deionized water) to be used as the blank.
- Place the blank cuvette in the spectrophotometer and perform a baseline correction over the range of 300 nm to 700 nm.[5][6]
- Replace the blank with the cuvette containing the Acid Yellow 9 solution.
- Perform a wavelength scan over the same range.
- Identify the wavelength that corresponds to the highest absorbance peak. This is the λ_{\max} to be used for all subsequent measurements. For Acid Yellow 9, this is expected in the 390-500 nm region.[2][5]

Causality Note: Acid Yellow 9 is an azo dye, and its color can be pH-dependent.[4][5]

Protonation or deprotonation of the molecule can alter its electronic structure, leading to a shift

in the λ_{max} . For robust and reproducible results, it is crucial to control the pH of the solutions, especially if the sample matrix is acidic or basic. If necessary, prepare all standards and dilute all samples in a suitable buffer solution.

Experimental Protocols

Preparation of Stock and Standard Solutions

Accurate preparation of standards is the foundation of a reliable quantitative analysis.

Stock Solution (e.g., 100 mg/L):

- Accurately weigh 10.0 mg of Acid Yellow 9 standard using an analytical balance.
- Quantitatively transfer the powder to a 100 mL Class A volumetric flask.
- Add approximately 70 mL of deionized water (or buffer) and sonicate or swirl gently to dissolve the dye completely.
- Once dissolved, bring the volume up to the 100 mL mark with the solvent.
- Stopper the flask and invert it several times to ensure the solution is homogeneous. This is your 100 mg/L Stock Solution.

Working Standard Solutions: Prepare a series of at least five standard solutions by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the unknown sample.

Example Dilution Series:

| Standard | Volume of 100 mg/L Stock | Final Volume (mL) | Final Concentration (mg/L) |
|----------|--------------------------|-------------------|----------------------------|
| 1 | 1.0 mL | 100 | 1.0 |
| 2 | 2.5 mL | 100 | 2.5 |
| 3 | 5.0 mL | 100 | 5.0 |
| 4 | 7.5 mL | 100 | 7.5 |
| 5 | 10.0 mL | 100 | 10.0 |

Calibration Curve Construction

- Set the spectrophotometer to the predetermined λ_{max} .
- Zero the instrument using the solvent blank.
- Measure the absorbance of each of the prepared standard solutions, starting from the lowest concentration.
- Rinse the cuvette with the next standard solution before filling to minimize cross-contamination.
- Record the absorbance for each concentration.
- Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
- Perform a linear regression analysis on the data points. The resulting line should pass through the origin (or very close to it), and the correlation coefficient (R^2) should be ≥ 0.999 for a valid calibration.[7][8]

Sample Calibration Data:

| Concentration (mg/L) | Absorbance (AU) at λ_{\max} |
|----------------------|-------------------------------------|
| 1.0 | 0.115 |
| 2.5 | 0.285 |
| 5.0 | 0.570 |
| 7.5 | 0.855 |
| 10.0 | 1.140 |

Analysis of Unknown Samples

- Prepare the unknown sample solution. If the sample is expected to have a high concentration of Acid Yellow 9, a precise dilution with the same solvent used for the standards is required to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
- Measure the absorbance of the prepared unknown sample at the λ_{\max} .
- Use the linear regression equation from the calibration curve ($y = mx + c$, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept) to calculate the concentration of Acid Yellow 9 in the measured solution.

$$\text{Concentration (x)} = (\text{Absorbance (y)} - \text{Intercept (c)}) / \text{Slope (m)}$$

- If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original, undiluted sample.

Method Validation for Trustworthiness

To ensure the protocol is a self-validating system, key performance characteristics must be evaluated.

- Linearity: Assessed from the calibration curve's correlation coefficient (R^2), which should ideally be >0.999 .[\[7\]](#)[\[8\]](#)

- Accuracy: Determined by performing recovery studies. A sample of a known matrix (without any Acid Yellow 9) is spiked with a known concentration of the dye and analyzed. The accuracy is expressed as the percentage recovery.
- Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). This involves analyzing multiple replicates of the same sample on the same day and on different days, respectively. The result is expressed as the Relative Standard Deviation (%RSD), which should be low (e.g., <2%).^[7]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method.
 - LOD: The lowest concentration of analyte that can be reliably detected.
 - LOQ: The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.^[9] They can be estimated from the standard deviation of the response and the slope of the calibration curve.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |
|----------------------------------|----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Non-linear calibration curve | Concentrations are too high (outside the linear range of the Beer-Lambert Law); error in dilution. | Prepare a new set of standards with a narrower concentration range; verify dilution calculations and pipetting technique. |
| High background absorbance | Contaminated solvent or cuvettes; interfering substances in the sample matrix. | Use fresh, high-purity solvent; clean cuvettes thoroughly; if matrix interference is suspected, prepare standards in the same matrix. |
| Poor reproducibility (%RSD > 2%) | Inconsistent pipetting; temperature fluctuations affecting the instrument; unstable sample. | Use calibrated pipettes and consistent technique; allow the spectrophotometer to warm up adequately; ensure samples are stable and analyzed promptly. |

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